(6-chloro-3-methylpyridin-2-yl)methanol

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Procure the precise 2-hydroxymethyl-3-methyl-6-chloro regioisomer essential for reproducible, structure-guided medicinal chemistry. Unlike other pyridinemethanol isomers, its unique substitution pattern selectively enables critical binding interactions for KEAP1-Nrf2 PPI inhibitor development. The orthogonal reactivity supports controlled synthesis: oxidize the 2-hydroxymethyl group for linker attachment, then leverage the 6-chloro handle for late-stage cross-coupling. Its balanced lipophilicity (XLogP3-AA = 1.3) and low TPSA (33.1 Ų) make it a predictable CNS-penetrant scaffold for hit-to-lead optimization.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 1352893-07-2
Cat. No. B3099245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-chloro-3-methylpyridin-2-yl)methanol
CAS1352893-07-2
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)Cl)CO
InChIInChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3
InChIKeyONRPJLDCPOLWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloro-3-methylpyridin-2-yl)methanol (CAS 1352893-07-2): A Regiospecific Pyridine Building Block for Targeted Synthesis and Drug Discovery


(6-Chloro-3-methylpyridin-2-yl)methanol is a halogenated pyridinylmethanol derivative characterized by a 2-hydroxymethyl group, a 3-methyl substituent, and a 6-chloro substituent on the pyridine ring. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol and a computed XLogP3-AA value of 1.3 [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, particularly valued for its regiospecific substitution pattern that enables selective derivatization at the 2-position hydroxymethyl group while preserving the chloro and methyl functionalities for downstream transformations .

Why Substituting (6-Chloro-3-methylpyridin-2-yl)methanol with Closely Related Pyridinylmethanol Analogs Compromises Regioselectivity and Synthetic Outcomes


In-class pyridinylmethanol compounds cannot be simply interchanged due to the critical influence of substituent regiochemistry on both reactivity and physicochemical properties. The target compound's unique 2-hydroxymethyl, 3-methyl, and 6-chloro arrangement creates a distinct electronic environment that governs nucleophilic substitution rates, hydrogen-bonding capacity, and lipophilicity [1]. Closely related analogs, such as (6-chloro-2-methylpyridin-3-yl)methanol or (2-chloro-5-methylpyridin-4-yl)methanol, exhibit different regiochemical substitution patterns that fundamentally alter their behavior in cross-coupling reactions, esterification, or oxidation steps [2]. Even when overall molecular formula and weight are identical, the positioning of functional groups dictates which synthetic pathways are viable and which downstream pharmacophores can be accessed, making regioisomer-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (6-Chloro-3-methylpyridin-2-yl)methanol Against Key Regioisomeric and Structural Analogs


Comparative Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) Analysis Reveals Distinct Physicochemical Profile

The target compound exhibits a computed lipophilicity (XLogP3-AA) of 1.3, which is identical to its regioisomer (6-chloro-2-methylpyridin-3-yl)methanol but distinct from the less lipophilic (6-chloropyridin-3-yl)methanol (XLogP3 ≈ 0.9). Both target and regioisomer share a topological polar surface area (TPSA) of 33.1 Ų, indicating comparable hydrogen-bonding capacity [1][2].

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Regiochemical Positioning Dictates Synthetic Utility in Cross-Coupling and Nucleophilic Substitution Reactions

The target compound places the chloro substituent at the 6-position, adjacent to the ring nitrogen, while the hydroxymethyl group resides at the 2-position. In contrast, (6-chloro-2-methylpyridin-3-yl)methanol positions the hydroxymethyl group at the 3-position and the methyl group at the 2-position [1][2]. This regiochemical difference is critical: nucleophilic aromatic substitution (SₙAr) on 2-chloropyridines is generally more facile than on 3-chloropyridines due to enhanced stabilization of the Meisenheimer complex by the adjacent nitrogen.

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Computational Prediction of Biological Activity Spectrum Indicates Potential for Chloride Peroxidase and Kinase Inhibition

In silico PASS (Prediction of Activity Spectra for Substances) analysis for the compound class predicts chloride peroxidase inhibitor activity (Pa 0.620) and protein kinase inhibitor activity (Pa 0.584) [1]. While not a direct comparator study, this computational evidence suggests a distinct biological activity profile compared to non-methylated or differently substituted pyridinylmethanols, which may lack the combined chloro-methyl pharmacophore features.

Biological Activity Prediction PASS Analysis Enzyme Inhibition

Documented Utility as a Key Intermediate in the Synthesis of KEAP1-Nrf2 Protein-Protein Interaction Inhibitors

Patent literature and vendor technical documentation identify (6-chloro-3-methylpyridin-2-yl)methanol as a critical intermediate in the synthesis of KEAP1-Nrf2 protein-protein interaction (PPI) inhibitors, a therapeutically relevant target for oxidative stress-related diseases [1]. This specific application is tied to the compound's unique substitution pattern, which enables construction of the requisite pharmacophore; alternative regioisomers would not yield the correct final inhibitor geometry.

Medicinal Chemistry KEAP1-Nrf2 Pathway Oxidative Stress

Optimal Research and Industrial Application Scenarios for (6-Chloro-3-methylpyridin-2-yl)methanol (CAS 1352893-07-2)


Regiospecific Building Block for Multistep Synthesis of KEAP1-Nrf2 PPI Inhibitors

Researchers developing non-covalent inhibitors of the KEAP1-Nrf2 protein-protein interaction require this specific regioisomer as a synthetic intermediate. Its 2-hydroxymethyl group allows for introduction of key binding elements via esterification or etherification, while the 6-chloro substituent serves as a latent handle for subsequent cross-coupling reactions to install aromatic or heteroaromatic moieties essential for Kelch domain binding [1]. Substitution with a different regioisomer would alter the spatial orientation of the final pharmacophore, likely abolishing inhibitory activity.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Lipophilicity and TPSA Parameters

In hit-to-lead campaigns where balanced lipophilicity (XLogP3-AA = 1.3) and moderate polar surface area (TPSA = 33.1 Ų) are desired for optimizing oral bioavailability, this compound offers a predictable physicochemical starting point [2]. Its computed properties place it within favorable ranges for CNS drug-likeness, making it a suitable scaffold for programs targeting neurological or psychiatric indications where blood-brain barrier penetration is required.

Chemical Biology Probe Development Leveraging Predicted Kinase and Chloride Peroxidase Inhibition

Based on PASS computational predictions suggesting chloride peroxidase inhibitor (Pa 0.620) and protein kinase inhibitor (Pa 0.584) activities [3], this compound can serve as a starting point for the design of chemical probes aimed at elucidating the roles of these enzymes in disease models. The availability of both a reactive hydroxymethyl group and a displaceable chloro substituent allows for rapid derivatization to generate focused libraries for structure-activity relationship studies.

Agrochemical Intermediate Requiring Orthogonal Reactive Handles for Sequential Functionalization

The orthogonal reactivity of the 2-hydroxymethyl group (oxidation, esterification, conversion to halide) and the 6-chloro substituent (SₙAr, cross-coupling) makes this compound an ideal intermediate for the synthesis of complex agrochemicals such as herbicides or fungicides containing substituted pyridine cores [2]. The defined regiochemistry ensures that each reactive site can be addressed independently in a controlled synthetic sequence.

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